2,4-dichloro-N'-[1-(5-chloro-2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-dichloro-N'-[1-(5-chloro-2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide is a complex organic compound with a distinctive molecular structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-dichloro-N'-[1-(5-chloro-2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide typically involves multi-step organic reactions. Key steps include the formation of the pyrazolo[3,4-d]pyrimidine ring and subsequent chlorination and hydrazidation reactions. Reagents like phosphorus oxychloride (POCl3) and hydrazine are commonly used under controlled temperature and pH conditions to achieve the desired product.
Industrial Production Methods: Industrial-scale production of this compound requires stringent control over reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and advanced purification methods like recrystallization and chromatography are employed.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically in the presence of strong oxidizing agents.
Reduction: It may be reduced under catalytic hydrogenation conditions.
Substitution: The chloro groups in the structure are reactive sites for nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium azide (NaN3) for azide substitution.
Major Products: Products vary depending on the reaction type but include substituted derivatives with modified functional groups.
Scientific Research Applications
Chemistry: Utilized as an intermediate in the synthesis of more complex organic molecules. Its unique structure is valuable for studying reaction mechanisms and developing new synthetic methodologies.
Biology: Research indicates potential biological activity, which makes it a candidate for pharmaceutical development. It is used in assays to study enzyme inhibition and receptor binding.
Industry: Employed in the development of specialty chemicals and advanced materials due to its versatile reactivity.
Mechanism of Action
The compound exerts its effects by interacting with specific molecular targets, such as enzymes and receptors. These interactions often involve binding to active sites, leading to inhibition or activation of the target. The precise pathways can vary, but typically involve modulation of biochemical processes critical for cellular function.
Comparison with Similar Compounds
2,4-dichloro-N'-[1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide
2,4-dichloro-N'-[1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide
These compounds share core structural elements but differ in substituent groups, influencing their chemical behavior and applications.
Properties
IUPAC Name |
2,4-dichloro-N'-[1-(5-chloro-2-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13Cl3N6O/c1-10-2-3-12(21)7-16(10)28-18-14(8-25-28)17(23-9-24-18)26-27-19(29)13-5-4-11(20)6-15(13)22/h2-9H,1H3,(H,27,29)(H,23,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITNTWKSUGGTGGY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)N2C3=NC=NC(=C3C=N2)NNC(=O)C4=C(C=C(C=C4)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13Cl3N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.